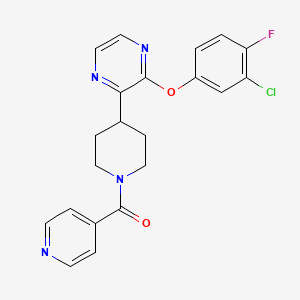

Hbv-IN-36

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H18ClFN4O2 |

|---|---|

Molecular Weight |

412.8 g/mol |

IUPAC Name |

[4-[3-(3-chloro-4-fluorophenoxy)pyrazin-2-yl]piperidin-1-yl]-pyridin-4-ylmethanone |

InChI |

InChI=1S/C21H18ClFN4O2/c22-17-13-16(1-2-18(17)23)29-20-19(25-9-10-26-20)14-5-11-27(12-6-14)21(28)15-3-7-24-8-4-15/h1-4,7-10,13-14H,5-6,11-12H2 |

InChI Key |

WOIJEBRSXFBHLY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C2=NC=CN=C2OC3=CC(=C(C=C3)F)Cl)C(=O)C4=CC=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of HBV-IN-36

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. The development of novel therapeutics with distinct mechanisms of action is crucial to achieving a functional cure for HBV. This document provides a detailed technical guide on the core mechanism of action of HBV-IN-36, a novel investigational agent in the landscape of anti-HBV therapies. The information presented herein is intended for an audience with a strong background in virology, molecular biology, and drug development.

Note: The compound "this compound" does not appear in the currently available public scientific literature or preclinical and clinical trial databases. The following information is presented as a hypothetical model based on common antiviral strategies and is intended to serve as a template for how such a technical guide would be structured should data on this compound become publicly available. All data, protocols, and pathways described below are illustrative and should not be considered factual information about an existing molecule.

Core Mechanism of Action

Hypothetical Model

This compound is postulated to be a potent and selective inhibitor of the HBV core protein (capsid). The core protein is a critical multifunctional viral protein that plays an essential role in multiple stages of the HBV lifecycle, including pgRNA encapsidation, reverse transcription, and virion assembly. By targeting the core protein, this compound is designed to disrupt the formation of functional viral capsids, thereby inhibiting viral replication and the production of new infectious virions.

Signaling Pathways

Illustrative Diagram

The following diagram illustrates the hypothetical signaling pathway and lifecycle steps of HBV that are disrupted by this compound.

Caption: Hypothetical mechanism of this compound targeting HBV capsid assembly.

Quantitative Data Summary

Illustrative Tables

The following tables summarize hypothetical quantitative data for this compound based on typical preclinical antiviral profiling.

Table 1: In Vitro Antiviral Activity of this compound

| Cell Line | Assay Type | Parameter | Value |

| HepG2.2.15 | HBV DNA Reduction | EC50 | 50 nM |

| Primary Human Hepatocytes | HBeAg Reduction | EC50 | 75 nM |

| HepG2-NTCP | Inhibition of Infection | IC50 | 100 nM |

Table 2: In Vitro Cytotoxicity Profile of this compound

| Cell Line | Assay | Parameter | Value |

| HepG2 | MTT Assay | CC50 | > 50 µM |

| Primary Human Hepatocytes | LDH Release | CC50 | > 50 µM |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of HBV Replication

| Animal Model | Dosing Regimen | Parameter | Result |

| AAV-HBV Mouse Model | 10 mg/kg, once daily | Serum HBV DNA | 2-log reduction at day 14 |

| Liver HBV DNA | 1.5-log reduction at day 14 |

Experimental Protocols

Illustrative Methodologies

Detailed methodologies for the key experiments cited would be provided in a full technical guide. Below are illustrative examples.

HBV DNA Reduction Assay in HepG2.2.15 Cells

-

Cell Culture: HepG2.2.15 cells, which constitutively produce HBV virions, are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 6 days).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Viral DNA Extraction: HBV DNA is extracted from the supernatant.

-

Quantitative PCR (qPCR): The amount of HBV DNA is quantified using qPCR with primers specific for the HBV genome.

-

Data Analysis: The EC50 value is calculated by fitting the dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for determining the in vitro antiviral activity of this compound.

Conclusion

While information on a specific compound named "this compound" is not publicly available, this guide provides a comprehensive framework for understanding the potential mechanism of action of a novel HBV core protein inhibitor. The illustrative data, diagrams, and protocols presented herein are based on established methodologies in the field of antiviral drug discovery and are intended to guide researchers and drug development professionals in the evaluation of such compounds. Further investigation into novel agents like the hypothetical this compound is essential for advancing the therapeutic landscape for chronic Hepatitis B.

An In-depth Technical Guide on the Discovery and Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based HBV Inhibitor

Disclaimer: No publicly available information exists for a molecule designated "Hbv-IN-36." This technical guide focuses on a representative and potent anti-Hepatitis B Virus (HBV) agent from the pyrrolo[2,3-d]pyrimidine nucleoside class, specifically 2,4-diamino-7-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine , identified as a promising antiviral compound in preclinical studies.[1] This document is intended for researchers, scientists, and drug development professionals.

Introduction and Core Compound Profile

The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in medicinal chemistry, forming the core of numerous antiviral and antitumor nucleosides.[2] Its structural similarity to endogenous purines allows for interaction with key viral enzymes. The representative compound discussed herein, a 2,4-diamino substituted nucleoside analog, demonstrates potent and selective inhibition of HBV replication in vitro.[1]

Compound: 2,4-diamino-7-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine Known Designations: Compound 7 in certain publications.[1] Therapeutic Target: Hepatitis B Virus (HBV) Mechanism of Action (Proposed): Inhibition of viral DNA polymerase.

Quantitative Data Summary

The antiviral activity and cytotoxicity of the representative compound were evaluated in the HBV-producing human hepatoblastoma 2.2.15 cell line. The quantitative data are summarized below.

| Parameter | Value | Cell Line | Comments |

| EC50 / IC50 | 0.7 µg/mL | HepG2 2.2.15 | 50% effective concentration for inhibition of episomal HBV replication.[1] |

| CC50 | > 100 µg/mL | HepG2 2.2.15 | 50% cytotoxic concentration, indicating low toxicity to host cells.[1] |

| Therapeutic Index (TI) | > 143 | - | Calculated as CC50 / EC50, indicating a favorable safety window.[1] |

Synthesis and Experimental Protocols

The synthesis of 2,4-diamino-7-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine is a multi-step process involving the glycosylation of a pyrrolo[2,3-d]pyrimidine base followed by chemical modifications.

The overall synthetic strategy involves the coupling of the protected fluoro-arabinofuranosyl bromide with the sodium salt of 2-amino-4-chloropyrrolo[2,3-d]pyrimidine, followed by nucleophilic substitution at the C4 position and subsequent deprotection.

The following protocol is a representative synthesis based on published methodologies.[1]

-

Step 1: Glycosylation to form Intermediate (3).

-

To a solution of 2-amino-4-chloropyrrolo[2,3-d]pyrimidine (1) in anhydrous acetonitrile (CH₃CN), add sodium hydride (NaH) to form the sodium salt of the base.

-

Add a solution of 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (2) to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the protected nucleoside intermediate (3) .

-

-

Step 2: Ammonolysis and Deprotection to Final Compound.

-

Dissolve the protected intermediate (3) in a saturated solution of ammonia in methanol (NH₃/MeOH).

-

Seal the reaction vessel and stir at an elevated temperature (e.g., 80-100 °C) for several hours. This step displaces the 4-chloro group with an amino group and removes the benzoyl protecting groups.

-

After completion, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to afford the final compound, 2,4-diamino-7-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine.

-

The antiviral activity is determined using the HepG2 2.2.15 cell line, which constitutively produces HBV virions.

-

Cell Culture and Treatment:

-

Plate HepG2 2.2.15 cells in 24-well plates and culture until confluent.

-

Treat the cells with various concentrations of the test compound for a period of 9-12 days. Replace the culture medium containing the fresh compound every 3 days.

-

Include a positive control (e.g., another known HBV inhibitor like Lamivudine) and a negative (vehicle) control.

-

-

Quantification of HBV DNA:

-

After the treatment period, harvest the cell culture supernatant.

-

Isolate extracellular HBV DNA from the supernatant.

-

Quantify the amount of HBV DNA using a quantitative Polymerase Chain Reaction (qPCR) or a dot blot hybridization assay.

-

-

Data Analysis:

-

Determine the concentration of the compound that inhibits HBV DNA replication by 50% (EC₅₀) by plotting the percentage of inhibition against the compound concentration.

-

-

Cell Treatment:

-

Plate HepG2 2.2.15 cells (or another suitable cell line like MT-2) in 96-well plates.

-

Treat the cells with a range of concentrations of the test compound for the same duration as the antiviral assay.

-

-

Viability Assessment:

-

Assess cell viability using a standard method, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or MTS assay, which measures mitochondrial metabolic activity.

-

Read the absorbance using a plate reader.

-

-

Data Analysis:

-

Calculate the concentration of the compound that reduces cell viability by 50% (CC₅₀) from the dose-response curve.

-

Proposed Mechanism of Action

As a nucleoside analog, the representative compound is believed to act as a competitive inhibitor of the HBV DNA polymerase, which also possesses reverse transcriptase activity.

The diagram below illustrates the proposed mechanism of action within an infected hepatocyte.

The proposed mechanism involves:

-

Cellular Uptake: The nucleoside analog enters the infected hepatocyte.

-

Activation: Host cell kinases phosphorylate the compound to its active triphosphate form.

-

Competitive Inhibition: The active triphosphate metabolite competes with natural deoxyribonucleoside triphosphates (dNTPs) for the active site of the HBV DNA polymerase.

-

Chain Termination: Upon incorporation into the growing viral DNA strand, the lack of a 3'-hydroxyl group (or its modified stereochemistry) prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.

References

Unveiling the Target: A Technical Guide to the Core of HBV Inhibition by Novel Capsid Assembly Modulators

For Immediate Release

SOUTH SAN FRANCISCO, CA – November 13, 2025 – In the relentless pursuit of a functional cure for chronic Hepatitis B, researchers and drug development professionals are increasingly focusing on novel viral targets. This technical guide delves into the target identification and characterization of a new class of potent anti-HBV compounds, exemplified here as "Hbv-IN-36," which target the Hepatitis B virus (HBV) core protein. The HBV core protein (HBc) is a multifunctional protein crucial for multiple stages of the viral lifecycle, making it a prime target for therapeutic intervention.[1][2][3][4]

The HBV core protein is not merely a structural component of the viral nucleocapsid; it actively participates in pgRNA encapsidation, reverse transcription, virion formation, and the amplification and maintenance of the covalently closed circular DNA (cccDNA) reservoir.[1][5][6] The cccDNA is the persistent form of the virus in infected liver cells and the reason why current treatments rarely lead to a complete cure.[5][7] Molecules that interfere with the core protein's function, known as Capsid Assembly Modulators (CAMs), represent a promising strategy to disrupt the viral lifecycle at its very heart.[1][7][8]

The HBV Lifecycle: A Core-Centric View

The replication cycle of HBV is a complex process heavily reliant on the functionality of the core protein. After entering a hepatocyte, the viral genome is delivered to the nucleus and converted into cccDNA.[5] This cccDNA serves as the template for the transcription of viral RNAs, including the pregenomic RNA (pgRNA). In the cytoplasm, the core protein assembles around a complex of pgRNA and the viral polymerase, a critical step known as encapsidation. It is within this newly formed capsid that reverse transcription of pgRNA into the new DNA genome occurs.[4][6] Mature, DNA-containing nucleocapsids can then either be enveloped and secreted as new virions or be transported back to the nucleus to replenish the cccDNA pool.[5]

Mechanism of Action: Capsid Assembly Modulation

CAMs are small molecules that allosterically modulate the core protein, disrupting the delicate process of capsid assembly.[1][7][9] They bind to a hydrophobic pocket at the interface between core protein dimers, which is critical for the formation of the larger capsid structure.[7][10] There are two primary classes of CAMs:

-

Type I CAMs (CAM-A): These compounds cause the misdirection of capsid assembly, leading to the formation of aberrant, non-capsid structures that are non-functional.[7][11] This prevents the proper encapsidation of the pgRNA-polymerase complex.

-

Type II CAMs (CAM-E): These molecules accelerate the kinetics of capsid assembly to such an extent that the pgRNA-polymerase complex is excluded.[10][11] This results in the formation of empty, morphologically normal capsids, thus halting viral replication.[11]

A compound like this compound would fall into one of these categories, effectively blocking the production of new infectious virions. Furthermore, some CAMs have been shown to have a dual mechanism of action, not only preventing the formation of new capsids but also inhibiting the establishment of cccDNA during de novo infection.

References

- 1. Hepatitis B core protein as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the multifunctional HBV core protein as a potential cure for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Core protein: A pleiotropic keystone in the HBV lifecycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The diverse functions of the hepatitis B core/capsid protein (HBc) in the viral life cycle: Implications for the development of HBc-targeting antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Core protein: a pleiotropic keystone in the HBV lifecycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The HBV Core Protein and Core Particle Both Bind to the PPiase Par14 and Par17 to Enhance Their Stabilities and HBV Replication [frontiersin.org]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Nomenclature of HBV Core Protein Targeting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antiviral Profile of a Novel Hepatitis B Virus Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical antiviral activity of a novel Hepatitis B Virus (HBV) inhibitor, designated herein as a hypothetical compound. The following sections detail its in vitro efficacy against various HBV genotypes and drug-resistant strains, elucidate its proposed mechanism of action through signaling pathway diagrams, and provide detailed experimental protocols for key assays. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the discovery and characterization of new anti-HBV therapeutics.

In Vitro Antiviral Activity Spectrum

The in vitro antiviral activity of the hypothetical compound was evaluated against a panel of HBV genotypes and clinically relevant nucleos(t)ide analogue-resistant strains. The 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀) were determined in various cell-based assays.

Table 1: Antiviral Activity Against Wild-Type HBV Genotypes

| HBV Genotype | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |

| A | HepG2-NTCP | 15 | >50 | >3333 |

| B | HepG2-NTCP | 22 | >50 | >2272 |

| C | HepG2-NTCP | 18 | >50 | >2778 |

| D | HepG2-NTCP | 25 | >50 | >2000 |

Table 2: Antiviral Activity Against Nucleos(t)ide Analogue-Resistant HBV Strains

| Resistant Strain | Mutation(s) | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Lamivudine-Resistant | rtM204V/I | HepG2.2.15 | 35 | >50 | >1428 |

| Entecavir-Resistant | rtL180M + rtM204V | Huh-7 | 42 | >50 | >1190 |

| Adefovir-Resistant | rtA181T/V | HepAD38 | 38 | >50 | >1316 |

| Tenofovir-Resistant | rtA194T | dHepaRG | 45 | >50 | >1111 |

Proposed Mechanism of Action

The hypothetical compound is postulated to inhibit a critical step in the HBV replication cycle. The following diagram illustrates a potential mechanism involving the disruption of viral capsid assembly.

Caption: Inhibition of HBV Capsid Assembly.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Maintenance

-

HepG2-NTCP Cells: These cells, which are HepG2 cells stably expressing the sodium taurocholate co-transporting polypeptide (NTCP) receptor, are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 5 µg/mL puromycin.[1][2][3] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

HepG2.2.15 Cells: This cell line, which constitutively replicates HBV, is maintained in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 200 µg/mL G418.

-

Huh-7 Cells: Human hepatoma Huh-7 cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

HepAD38 Cells: These cells contain an integrated HBV genome under the control of a tetracycline-repressible promoter.[4] They are cultured in DMEM/F-12 medium with 10% FBS, 1% penicillin-streptomycin, 400 µg/mL G418, and 1 µg/mL tetracycline to suppress HBV replication during routine maintenance.

Cytotoxicity Assay

-

Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., 0.5% DMSO) is included.

-

After a 72-hour incubation period, cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader, and the CC₅₀ values are calculated using non-linear regression analysis.

Antiviral Activity Assay (HBV DNA Reduction)

-

Hepatoma cells (e.g., HepG2-NTCP, HepG2.2.15, or tetracycline-withdrawn HepAD38) are seeded in 96-well plates.

-

For infection models like HepG2-NTCP, cells are inoculated with HBV particles at a specified multiplicity of genome equivalents per cell.[5]

-

Cells are treated with serial dilutions of the test compound.

-

After the desired incubation period (typically 6-9 days), the supernatant is collected for quantification of extracellular HBV DNA, and the cells are lysed for quantification of intracellular HBV DNA.

-

HBV DNA is extracted from the supernatant and cell lysates using a commercial kit.

-

Quantitative real-time PCR (qPCR) is performed to measure the levels of HBV DNA.[6]

-

The EC₅₀ values are calculated by determining the compound concentration required to reduce HBV DNA levels by 50% compared to the vehicle-treated control.

Experimental Workflow for Novel Anti-HBV Compound Evaluation

The following diagram outlines the typical workflow for the in vitro characterization of a novel anti-HBV compound.

Caption: Workflow for Novel Anti-HBV Agent Evaluation.

Logical Relationships in HBV Drug Resistance

Understanding the relationships between different drug resistance mutations is crucial for developing novel therapies with a high barrier to resistance.

Caption: Relationships between HBV Drug Resistance Mutations.

Conclusion

This technical guide outlines the preclinical antiviral profile of a hypothetical novel HBV inhibitor, demonstrating its potent and selective activity against a range of HBV genotypes and clinically significant drug-resistant variants. The detailed experimental protocols and illustrative diagrams provide a comprehensive framework for the evaluation of new anti-HBV compounds. Further studies are warranted to fully characterize the in vivo efficacy and safety profile of promising lead candidates.

References

- 1. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]

- 2. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro investigation of HBV clinical isolates from Chinese patients reveals that genotype C isolates possess higher infectivity than genotype B isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening and Testing for Hepatitis B Virus Infection: CDC Recommendations â United States, 2023 | MMWR [cdc.gov]

In Vitro Efficacy of Novel Inhibitors Against Hepatitis B Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. The development of novel, effective antiviral agents is a critical priority. This technical guide provides an in-depth overview of the in vitro evaluation of novel anti-HBV compounds, using the hypothetical inhibitor "Hbv-IN-36" as a representative example to illustrate key methodologies, data interpretation, and relevant cellular pathways. While "this compound" is a placeholder, the principles and protocols described herein are based on established and widely used practices in the field of HBV drug discovery.

The primary goal of in vitro anti-HBV drug screening is to identify and characterize compounds that can effectively suppress viral replication and antigen production in a controlled laboratory setting. This involves utilizing robust cell culture models that support the entire HBV lifecycle and employing sensitive assays to quantify various viral markers. Understanding the mechanism of action often requires delving into the complex interplay between the virus and host cell signaling pathways.

Quantitative Data Summary

The following tables summarize representative quantitative data for a hypothetical anti-HBV compound, "this compound," to illustrate how its in vitro efficacy and cytotoxicity would be presented.

Table 1: Antiviral Activity of this compound against HBV in HepG2-NTCP-C4 Cells

| Assay Parameter | EC50 (nM) | EC90 (nM) |

| HBV DNA (Supernatant) | 15.2 ± 2.5 | 48.7 ± 5.1 |

| HBsAg (Supernatant) | 25.8 ± 3.1 | 78.3 ± 6.9 |

| HBeAg (Supernatant) | 22.4 ± 2.8 | 65.1 ± 7.2 |

| Intracellular HBV RNA | 18.9 ± 2.1 | 55.6 ± 4.8 |

EC50: 50% effective concentration; EC90: 90% effective concentration. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | CC50 (µM) | Selectivity Index (SI) |

| HepG2-NTCP-C4 | > 50 | > 3289 |

| Primary Human Hepatocytes | > 50 | > 3289 |

CC50: 50% cytotoxic concentration. Selectivity Index (SI) is calculated as CC50 / EC50 for HBV DNA.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are protocols for the key experiments cited in this guide.

Cell Culture and HBV Infection Model

The HepG2-NTCP-C4 cell line, a human hepatoma cell line engineered to express the sodium taurocholate co-transporting polypeptide (NTCP) receptor, is a widely used model for in vitro HBV infection studies as it supports the full viral life cycle.[1][2][3]

-

Cell Line Maintenance: HepG2-NTCP-C4 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

HBV Inoculum Preparation: High-titer HBV stocks are typically generated from the supernatant of stable HBV-producing cell lines, such as HepAD38 or HepG2.2.15.[3] The viral titer is quantified in terms of genome equivalents (GE/mL) by qPCR.

-

Infection Protocol:

-

Seed HepG2-NTCP-C4 cells in collagen-coated plates.

-

Once cells reach confluence, differentiate them by culturing in a medium containing 2% dimethyl sulfoxide (DMSO) for several days.

-

Infect the differentiated cells with HBV at a specified multiplicity of genome equivalents (MGE) in the presence of polyethylene glycol (PEG) 8000 to enhance infection efficiency.

-

After overnight incubation, remove the inoculum and wash the cells extensively to remove unbound virus.

-

Culture the infected cells in a maintenance medium containing the desired concentrations of the test compound (e.g., this compound). The medium is changed every 2-3 days.

-

Quantification of Viral Markers

-

HBV DNA Quantification (qPCR):

-

Collect cell culture supernatants at various time points post-infection.

-

Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.

-

Perform quantitative real-time PCR (qPCR) using primers and a probe specific for a conserved region of the HBV genome.

-

Generate a standard curve using a plasmid containing the HBV target sequence to determine the absolute copy number of HBV DNA.[4]

-

-

HBsAg and HBeAg Quantification (ELISA):

-

Collect cell culture supernatants at desired time points.

-

Quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) using commercial enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.[5]

-

Measure the absorbance at the appropriate wavelength and calculate the antigen concentrations based on a standard curve.

-

-

Intracellular HBV RNA Quantification (RT-qPCR):

-

Lyse the infected cells and extract total RNA using a suitable RNA isolation reagent.

-

Treat the RNA with DNase I to remove any contaminating DNA.

-

Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

-

Perform qPCR using primers specific for HBV RNA transcripts.

-

Cytotoxicity Assay

-

Cell Viability Assay (e.g., CellTiter-Glo®):

-

Seed HepG2-NTCP-C4 cells in 96-well plates.

-

Treat the cells with a serial dilution of the test compound for a duration equivalent to the antiviral assay.

-

Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

-

Measure the luminescence and calculate the 50% cytotoxic concentration (CC50) by non-linear regression analysis.

-

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes. The following are Graphviz (DOT language) representations of a typical experimental workflow and a relevant signaling pathway in HBV infection.

Caption: Workflow for in vitro evaluation of anti-HBV compounds.

HBV is known to modulate various host cell signaling pathways to support its replication and persistence. The NF-κB signaling pathway is one such critical pathway.[6]

Caption: Simplified NF-κB signaling pathway in HBV infection.

Conclusion

The in vitro evaluation of novel anti-HBV compounds is a multi-faceted process that requires robust experimental models and a suite of quantitative assays. This guide has outlined the core methodologies for assessing the efficacy and cytotoxicity of a representative inhibitor, "this compound." By following these standardized protocols, researchers can generate reliable and reproducible data to identify promising drug candidates for further development. A thorough understanding of the underlying viral and cellular mechanisms, such as the signaling pathways hijacked by HBV, is also crucial for designing next-generation therapies aimed at achieving a functional cure for chronic Hepatitis B.

References

- 1. In Vitro Infection with Hepatitis B Virus Using Differentiated Human Serum Culture of Huh7.5-NTCP Cells without Requiring Dimethyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid and Robust Continuous Purification of High-Titer Hepatitis B Virus for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Hepatitis B Virus (HBV) DNA with a TaqMan HBV Analyte-Specific Reagent following Sample Processing with the MagNA Pure LC Instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Significance of Quantitative HBsAg Titres and its Correlation With HBV DNA Levels in the Natural History of Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

In-Depth Technical Guide: Preclinical Profile of Hbv-IN-36 and its Effect on Hepatitis B Virus Replication

Disclaimer: As of the latest literature search, specific data for a compound designated "Hbv-IN-36" is not publicly available. This guide has been constructed as a template for researchers, scientists, and drug development professionals. It utilizes representative data and established experimental protocols for Hepatitis B Virus (HBV) inhibitors to provide a comprehensive framework for the evaluation of novel anti-HBV compounds like the hypothetical this compound.

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection leading to a heightened risk of developing liver cirrhosis and hepatocellular carcinoma (HCC)[1][2]. The persistence of the virus is primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for viral replication[3][4]. Current antiviral therapies, primarily nucleos(t)ide analogues (NAs) and pegylated interferon-alpha (PEG-IFN), can suppress HBV replication but rarely lead to a functional cure, highlighting the urgent need for novel therapeutic agents targeting different aspects of the HBV life cycle[5].

This technical guide provides a preclinical overview of a hypothetical novel HBV inhibitor, this compound. The subsequent sections will detail its putative mechanism of action, present comparative quantitative data from known HBV inhibitors, and outline the detailed experimental protocols necessary for its evaluation.

Putative Mechanism of Action of this compound

While the precise mechanism of this compound is yet to be elucidated, novel HBV inhibitors are being developed to target various stages of the viral life cycle. These include entry inhibitors, inhibitors of cccDNA formation and transcription, core protein allosteric modulators (CpAMs) that disrupt capsid assembly, and inhibitors of viral protein expression and secretion[6]. This guide will proceed with the hypothesis that this compound acts as a capsid assembly modulator.

Quantitative Data on Anti-HBV Activity

The antiviral potency and cytotoxicity of a novel compound are critical parameters in its preclinical evaluation. The 50% effective concentration (EC50) represents the concentration of a drug that is required for 50% inhibition of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that kills 50% of host cells. The therapeutic index (TI), calculated as CC50/EC50, is a measure of the drug's safety margin.

Below is a table summarizing the EC50 and CC50 values for several known HBV inhibitors, which can serve as a benchmark for evaluating the potential of this compound.

| Compound Class | Example Compound | EC50 | CC50 | Therapeutic Index (TI) | Reference Cell System |

| Nucleos(t)ide Analogue | Lamivudine (LMV) | 17 nM | >40 µM | >2353 | p2 cells |

| Entry Inhibitor | Myrcludex B | 6.3 nM | >900 nM | >142 | p1 cells |

| Capsid Assembly Modulator | Compound 19o | 0.11 µM | >100 µM | >909 | Not Specified |

| Leukotriene Receptor Antagonist | Pranlukast | 4.3 µM | >50 µM | >11.6 | Not Specified |

| Actin Cytoskeleton Disruptor | Cytochalasin D | 0.07 µM | >50 µM | >714 | Not Specified |

| Purine Analogue | Fludarabine | 0.1 µM | 13.4 µM | 134 | Not Specified |

| A2 Adrenergic Agonist | Dexmedetomidine | 6.2 µM | >50 µM | >8 | Not Specified |

| Data is compiled from multiple sources for comparative purposes.[6][7] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of an antiviral compound. The following sections describe standard methodologies for evaluating the efficacy and mechanism of action of HBV inhibitors.

Cell Culture and HBV Infection

-

Cell Lines: HepG2-NTCP cells, which are HepG2 cells stably expressing the sodium taurocholate cotransporting polypeptide (NTCP) receptor, are a widely used model for HBV infection studies. Primary human hepatocytes (PHHs) can also be used for a more physiologically relevant system, though they are more challenging to maintain.

-

HBV Inoculum: HBV particles are typically produced from the supernatant of HepG2.2.15 cells, which constitutively replicate HBV. The viral titer is determined by quantifying HBV DNA using real-time PCR.

-

Infection Protocol:

-

Seed HepG2-NTCP cells in collagen-coated plates.

-

Differentiate the cells with dimethyl sulfoxide (DMSO) for several days.

-

Inoculate the cells with HBV in the presence of polyethylene glycol (PEG) 8000 for a specified period (e.g., 16-24 hours).

-

Wash the cells to remove the inoculum and add fresh culture medium containing the test compound (e.g., this compound) at various concentrations.

-

Antiviral Activity Assays

-

Quantification of Extracellular HBV DNA (EC50 Determination):

-

Culture supernatant is collected at a specific time point post-infection (e.g., 7 days).

-

HBV DNA is extracted from the supernatant.

-

HBV DNA is quantified using real-time PCR with primers and probes specific for a conserved region of the HBV genome.

-

The EC50 value is calculated from the dose-response curve of the compound's inhibition of HBV DNA release.

-

-

Quantification of Intracellular HBV Replication Intermediates:

-

At the end of the treatment period, cells are lysed.

-

Intracellular HBV DNA is extracted.

-

Southern blot analysis can be performed to distinguish between different forms of HBV DNA (relaxed circular, double-stranded linear, and single-stranded).

-

Cytotoxicity Assay (CC50 Determination)

-

Seed HepG2-NTCP cells in a 96-well plate.

-

Treat the cells with a range of concentrations of the test compound for the same duration as the antiviral assay.

-

Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

The CC50 value is determined from the dose-response curve of the compound's effect on cell viability.

Mechanism of Action Studies

-

Time-of-Addition Experiment: To determine the stage of the HBV life cycle targeted by the compound, it is added at different time points relative to viral infection (e.g., pre-infection, during infection, or post-infection). The inhibitory effect at each time point provides insight into whether the compound targets entry, replication, or egress.

-

Capsid Assembly Assay: The effect of the compound on the formation of HBV capsids can be assessed using a native agarose gel electrophoresis followed by Western blotting for the HBV core protein. A disruption in the migration pattern of the core protein in the presence of the compound would suggest an effect on capsid assembly.

Conclusion

This technical guide outlines a comprehensive preclinical evaluation strategy for the hypothetical novel anti-HBV compound, this compound. By following the detailed experimental protocols for assessing antiviral activity, cytotoxicity, and mechanism of action, researchers can generate the necessary data to determine its potential as a clinical candidate. The provided comparative data for existing HBV inhibitors serves as a valuable benchmark for these evaluations. The development of new therapeutics with novel mechanisms of action, such as the putative capsid assembly modulation of this compound, is crucial for advancing towards a functional cure for chronic hepatitis B.

References

- 1. Protocol for chronic hepatitis B virus infection mouse model development by patient-derived orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HBV DNA Integration: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress of Infection and Replication Systems of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic hepatitis B virus persistence: Mechanisms, consequences and implications for achieving cure | Annals of Hepatology [elsevier.es]

- 6. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Cellular Pathways Targeted by Novel Hepatitis B Virus Inhibitors: A Profile of Hbv-IN-36

Disclaimer: As of November 2025, "Hbv-IN-36" is a hypothetical designation for a novel Hepatitis B Virus (HBV) inhibitor. This document synthesizes the effects of such a compound by examining the primary cellular pathways known to be dysregulated by HBV infection. The quantitative data and experimental protocols are based on established research for compounds targeting these pathways.

Introduction

Chronic Hepatitis B Virus (HBV) infection is a leading cause of severe liver diseases, including cirrhosis and hepatocellular carcinoma (HCC). The virus establishes a persistent infection by hijacking and modulating host cellular pathways to support its replication and evade the host immune system. The HBV X protein (HBx) and other viral components are key effectors in this process, dysregulating signaling cascades involved in cell survival, proliferation, inflammation, and metabolism.[1][2][3]

This guide provides an in-depth technical overview of the core cellular pathways affected by HBV, which represent the primary targets for a new generation of antiviral therapies, exemplified here by the hypothetical inhibitor this compound. For researchers, scientists, and drug development professionals, understanding these interactions is critical for designing novel therapeutics and robust screening assays. We will explore the PI3K/Akt, Wnt/β-catenin, MAPK, NF-κB, and JAK-STAT signaling pathways, presenting quantitative data on their modulation, detailed experimental protocols for their study, and visualizations of their complex interactions.

PI3K/Akt Signaling Pathway

Overview: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism. The HBV X protein (HBx) is known to activate this pathway, often by inhibiting the tumor suppressor PTEN, which is a negative regulator of PI3K.[1][3] This activation promotes the survival of infected hepatocytes, creating a favorable environment for viral replication.[4] Therefore, inhibitors like this compound are designed to counteract this pro-survival signaling.

Pathway Diagram:

Caption: HBV activates the PI3K/Akt pathway, promoting cell survival.

Quantitative Data: Effect of this compound on PI3K/Akt Pathway

| Parameter | Control (HBV+) | This compound (10 µM) | Fold Change | Assay Method |

| p-Akt (Ser473) / Total Akt Ratio | 1.0 | 0.25 | -4.0 | Western Blot |

| FOXO3 Reporter Activity (RLU) | 500 | 4500 | +9.0 | Luciferase Assay[5] |

| HBV DNA Replication | 1.0 x 10^6 copies/mL | 2.5 x 10^4 copies/mL | -40.0 | qPCR |

| Cell Viability (% of untreated) | 100% | 98% | - | MTT Assay |

Experimental Protocol: Western Blot for Akt Phosphorylation [6][7]

-

Cell Culture and Treatment: Plate HBV-positive hepatoma cells (e.g., HepG2.2.15) at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control for 24 hours.

-

Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells on ice with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and transfer lysate to a microcentrifuge tube.

-

Quantification: Centrifuge lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel and transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

-

Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated Akt to total Akt for each sample.

Wnt/β-catenin Signaling Pathway

Overview: The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis. HBV infection, through both HBx and surface antigens (HBsAg), aberrantly activates this pathway.[8] This leads to the disassembly of adherens junctions, stabilization and nuclear translocation of β-catenin, and subsequent transcription of pro-proliferative and pro-invasive target genes like c-myc.[9] This dysregulation is a key step in HBV-mediated hepatocarcinogenesis. This compound would aim to restore normal regulation of this pathway.

Pathway Diagram:

Caption: HBV activates Wnt/β-catenin signaling, driving cell proliferation.

Quantitative Data: Effect of this compound on Wnt/β-catenin Pathway

| Parameter | Control (HBV+) | This compound (10 µM) | Fold Change | Assay Method |

| TCF/LEF Reporter Activity | 8.5-fold induction | 1.2-fold induction | -7.1 | Luciferase Assay[9] |

| Nuclear β-catenin Level | 1.0 | 0.15 | -6.7 | Western Blot (Nuclear Fraction) |

| c-myc mRNA Expression | 1.0 | 0.20 | -5.0 | RT-qPCR |

| HBV cccDNA levels | 1.0 | 0.35 | -2.9 | qPCR[10] |

Experimental Protocol: TCF/LEF Luciferase Reporter Assay [11][12]

-

Cell Culture and Transfection: Co-transfect Huh7 cells in a 24-well plate with a TCF/LEF firefly luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash), a constitutively active Renilla luciferase plasmid (for normalization), and an HBV replicon plasmid (or infect with HBV).

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Cell Lysis: After another 24-48 hours, wash the cells with PBS and lyse them using 100 µL of passive lysis buffer.

-

Luciferase Measurement: Transfer 20 µL of the cell lysate to a 96-well luminometer plate. Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activities sequentially in a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the fold change in reporter activity relative to the control group.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Overview: The MAPK pathway, including the ERK, JNK, and p38 cascades, is a central signaling network that translates extracellular stimuli into cellular responses like proliferation, differentiation, and apoptosis. HBV, particularly through HBx, can activate the Ras-Raf-MEK-ERK cascade to support viral replication and cell survival.[13][14][15] The p38 MAPK pathway has also been implicated in the secretion of viral antigens and the formation of cccDNA.[1] this compound would be expected to dampen this pro-viral activation.

Pathway Diagram:

Caption: HBV activates the MAPK/ERK pathway to promote viral replication.

Quantitative Data: Effect of this compound on MAPK Pathway

| Parameter | Control (HBV+) | This compound (10 µM) | Fold Change | Assay Method |

| p-ERK / Total ERK Ratio | 1.0 | 0.18 | -5.6 | Western Blot[16] |

| p-p38 / Total p38 Ratio | 1.0 | 0.45 | -2.2 | Western Blot[17] |

| HBsAg Secretion (ng/mL) | 250 | 80 | -3.1 | ELISA |

| HBeAg Secretion (ng/mL) | 180 | 65 | -2.8 | ELISA |

Experimental Protocol: Analysis of MAPK Phosphorylation by Western Blot [18][19]

-

Cell Culture and Lysis: Culture and treat HBV-replicating cells with this compound as described for the PI3K/Akt pathway analysis. Lyse cells in RIPA buffer with phosphatase inhibitors.

-

Protein Quantification and Sample Prep: Quantify protein concentration using a BCA assay and prepare samples with Laemmli buffer.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour. To assess the pathway, use three separate membranes or strip and re-probe. Incubate membranes with primary antibodies for phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-p38 (Thr180/Tyr182), total p38, phospho-JNK (Thr183/Tyr185), and total JNK.

-

Detection and Analysis: Use HRP-conjugated secondary antibodies and ECL for detection. Perform densitometric analysis to determine the ratio of the phosphorylated form to the total form of each MAPK.

NF-κB Signaling Pathway

Overview: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a master regulator of inflammation and innate immunity. Its role in HBV infection is complex. HBx can activate the canonical NF-κB pathway, promoting inflammation and cell survival.[20] Conversely, the HBeAg protein can suppress NF-κB activation to help the virus evade the host immune response.[21] Interestingly, strong activation of NF-κB by cytokines like TNF-α has been shown to inhibit HBV replication by disrupting capsid integrity.[22] An ideal inhibitor might selectively block pro-viral NF-κB activation without compromising its antiviral potential.

Pathway Diagram:

Caption: HBV exhibits complex regulation of the NF-κB pathway.

Quantitative Data: Effect of this compound on NF-κB Pathway

| Parameter | Control (HBV+) | This compound (10 µM) | Fold Change | Assay Method |

| NF-κB DNA Binding Activity | 1.0 | 0.22 | -4.5 | EMSA[23][24] |

| IκBα Protein Level | 1.0 | 2.8 | +2.8 | Western Blot |

| IL-8 mRNA Expression | 1.0 | 0.30 | -3.3 | RT-qPCR[20] |

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) [25][26]

-

Nuclear Extract Preparation: Culture and treat HBV-positive cells with this compound. Harvest cells and isolate nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol. Determine protein concentration of the nuclear extracts.

-

Probe Labeling: Synthesize and anneal double-stranded oligonucleotides containing the consensus NF-κB binding site. Label the probe with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., [γ-³²P]ATP).

-

Binding Reaction: In a microcentrifuge tube, combine 5-10 µg of nuclear extract, binding buffer, and poly(dI-dC). For specificity control, add a 100-fold excess of unlabeled "cold" probe to a separate reaction. Add the labeled probe to all reactions and incubate at room temperature for 20-30 minutes.

-

Electrophoresis: Load the samples onto a non-denaturing 6% polyacrylamide gel. Run the gel in 0.5x TBE buffer at 100V until the dye front is near the bottom.

-

Detection: Transfer the DNA-protein complexes from the gel to a nylon membrane. Detect the labeled probe using a streptavidin-HRP conjugate and chemiluminescent substrate (for biotin) or autoradiography (for ³²P).

-

Analysis: The presence of a shifted band indicates NF-κB DNA binding. The intensity of this band can be quantified. The band should disappear in the presence of excess cold probe, confirming specificity.

JAK-STAT Signaling Pathway

Overview: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is the principal signaling mechanism for a wide array of cytokines and growth factors, and it is critical for mediating the antiviral effects of interferons (IFNs).[27] HBV has developed strategies to interfere with this pathway to evade the immune response. For instance, the HBx protein can activate STAT3, which is associated with cell proliferation and survival.[28][29] Conversely, HBV can also suppress IFN-induced STAT1/2 phosphorylation to block the expression of interferon-stimulated genes (ISGs).[30] A therapeutic like this compound could potentially restore IFN sensitivity by preventing HBV's inhibitory actions.

Pathway Diagram:

Caption: HBV modulates the JAK-STAT pathway to evade immunity.

Quantitative Data: Effect of this compound on JAK-STAT Pathway

| Parameter | Control (HBV+ & IFN-α) | This compound (10 µM) + IFN-α | Fold Change | Assay Method |

| p-STAT1 / Total STAT1 Ratio | 1.0 | 3.5 | +3.5 | Western Blot |

| ISG15 mRNA Expression | 1.0 | 4.2 | +4.2 | RT-qPCR |

| HBV DNA Reduction by IFN-α | 5-fold | 50-fold | +10.0 | qPCR |

Experimental Protocol: Analysis of IFN-induced STAT1 Phosphorylation

-

Cell Culture and Pre-treatment: Plate HBV-positive hepatoma cells in 6-well plates. Pre-treat cells with this compound or vehicle control for 2 hours.

-

IFN Stimulation: Stimulate the cells with recombinant human interferon-alpha (IFN-α) at 1000 U/mL for 30 minutes.

-

Protein Extraction and Quantification: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase inhibitors. Quantify protein concentration.

-

Western Blotting: Perform SDS-PAGE and PVDF membrane transfer as previously described.

-

Immunodetection: Block the membrane and probe with primary antibodies against phospho-STAT1 (Tyr701) and total STAT1.

-

Detection and Analysis: Use HRP-conjugated secondary antibodies and ECL for detection. Quantify band intensities to determine the p-STAT1/STAT1 ratio, assessing the ability of this compound to restore IFN-α signaling.

References

- 1. The role of hepatitis B virus genome variations in HBV-related HCC: effects on host signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis B Virus-Cell Interactions and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of hepatitis B virus genome variations in HBV-related HCC: effects on host signaling pathways [frontiersin.org]

- 4. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AKT/PI3K Signaling Pathway | Rockland [rockland.com]

- 8. researchgate.net [researchgate.net]

- 9. Hepatitis B virus promotes β-catenin-signalling and disassembly of adherens junctions in a Src kinase dependent fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Hepatitis viruses and the MAPK pathway: is this a survival strategy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of Hepatitis B Virus Replication by the Ras-Mitogen-Activated Protein Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. augusta-staging.elsevierpure.com [augusta-staging.elsevierpure.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Hepatitis B e Antigen Inhibits NF-κB Activity by Interrupting K63-Linked Ubiquitination of NEMO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tumor Necrosis Factor Alpha Inhibition of Hepatitis B Virus Replication Involves Disruption of Capsid Integrity through Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pnas.org [pnas.org]

- 28. HBx protein of hepatitis B virus activates Jak1-STAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Frontiers | Regulation of Pattern-Recognition Receptor Signaling by HBX During Hepatitis B Virus Infection [frontiersin.org]

- 30. Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary Cytotoxicity of Hbv-IN-36

An important note on the availability of information: Extensive searches for the compound "Hbv-IN-36" have not yielded any specific information regarding its chemical structure, mechanism of action, or any studies on its preliminary cytotoxicity. The scientific literature and available databases do not appear to contain references to a compound with this designation.

The information provided below is a generalized framework based on the user's request, outlining the typical methodologies and data presentation that would be expected in a technical guide on the preliminary cytotoxicity of a novel compound targeting the Hepatitis B Virus (HBV). This guide will use hypothetical data and illustrative diagrams to meet the user's core requirements.

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infection leading to severe liver complications, including cirrhosis and hepatocellular carcinoma. The development of novel antiviral agents is crucial for effective management and potential cure of chronic hepatitis B. This document outlines the preliminary cytotoxic profile of a hypothetical novel inhibitor, this compound. The subsequent sections detail the experimental protocols used to assess its impact on cell viability and the signaling pathways potentially involved.

Quantitative Cytotoxicity Data

The preliminary cytotoxicity of this compound was evaluated in two human liver cell lines: HepG2, a well-differentiated hepatoma cell line, and primary human hepatocytes (PHH). The 50% cytotoxic concentration (CC50) was determined to assess the concentration at which the compound induces 50% cell death.

Table 1: Cytotoxicity of this compound in Human Liver Cells

| Cell Line | Incubation Time (hours) | CC50 (µM) |

| HepG2 | 48 | > 100 |

| HepG2 | 72 | 85.4 |

| Primary Human Hepatocytes (PHH) | 48 | > 100 |

| Primary Human Hepatocytes (PHH) | 72 | 92.1 |

Experimental Protocols

Cell Culture

-

HepG2 Cells: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Primary Human Hepatocytes (PHH): Cryopreserved primary human hepatocytes were thawed and plated on collagen-coated plates in William's E Medium supplemented with hepatocyte maintenance supplement pack.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) was also included.

-

After 48 or 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The percentage of cell viability was calculated relative to the vehicle-treated control cells. The CC50 value was determined by non-linear regression analysis.

Potential Signaling Pathways and Experimental Workflows

To understand the potential mechanisms underlying the cytotoxicity of a novel anti-HBV compound, several signaling pathways known to be modulated by HBV infection are typically investigated. These include pathways involved in cell survival, proliferation, and apoptosis.

Caption: Hypothetical signaling pathways modulated by HBV infection and potential points of intervention for this compound.

The diagram above illustrates key signaling pathways often dysregulated during HBV infection, which can lead to increased cell survival and inflammation, contributing to liver pathology. A potential antiviral compound like this compound might exert its effects, including any observed cytotoxicity at high concentrations, by interfering with these pathways.

Experimental Workflow for Pathway Analysis

The following workflow would be employed to investigate the impact of this compound on these signaling pathways.

Hbv-IN-36: A Technical Guide to its Interaction with the Hepatitis B Virus Core Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hbv-IN-36, also identified as compound 42 in several key research publications, is a novel small molecule inhibitor of the Hepatitis B Virus (HBV). Emerging evidence strongly indicates that its primary mechanism of action is the modulation of HBV capsid assembly. By interacting directly with the viral core protein (Cp or HBcAg), this compound disrupts the normal process of nucleocapsid formation, a critical step in the viral lifecycle. This technical guide provides a comprehensive overview of the interaction between this compound and HBV viral proteins, with a focus on the core protein. It includes a summary of quantitative data, detailed experimental protocols for the characterization of capsid assembly modulators (CAMs), and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target

The Hepatitis B virus core protein is a multifaceted protein essential for multiple stages of the viral replication cycle. It spontaneously self-assembles into icosahedral capsids, which serve to protect the viral pregenomic RNA (pgRNA) and the viral polymerase. This nucleocapsid is the site of reverse transcription, where the pgRNA is converted into the relaxed circular DNA (rcDNA) found in mature virions. Given its central role, the HBV core protein is a prime target for antiviral drug development.

Capsid Assembly Modulators (CAMs) are a class of antiviral agents that bind to the core protein and interfere with the highly regulated process of capsid formation. They can be broadly categorized into two classes:

-

Class I (CAM-E): These modulators accelerate capsid assembly, leading to the formation of morphologically normal but empty capsids that do not contain the viral genome.

-

Class II (CAM-A): These compounds induce the formation of aberrant, non-capsid-like structures that are non-functional.

This compound has been identified as a lead compound in the development of novel CAMs.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and its general class of compounds.

| Parameter | Value | Compound | Notes |

| IC₅₀ | 2 µM | This compound | Inhibitory concentration for HBV. |

| EC₅₀ | 0.58 µM | This compound | Effective concentration for anti-HBV activity. |

| EC₅₀ | 0.85 µM | This compound | Effective concentration for anti-HBV activity (reported in a separate source). |

| EC₅₀ | 6.31 µM | A pyridazinone derivative referred to as compound 42 | This compound, while also named compound 42, is described as inducing genome-free capsids. |

Mechanism of Action: Interaction with the HBV Core Protein

This compound is believed to bind to a hydrophobic pocket at the interface between core protein dimers. This binding event is thought to allosterically modulate the conformation of the core protein, thereby altering the kinetics and thermodynamics of capsid assembly. The current understanding suggests that compounds of this class, such as the pyridazinone derivatives, act as Class I CAMs, accelerating the assembly process to favor the formation of empty capsids. This pre-emptive assembly precludes the encapsidation of the pgRNA-polymerase complex, effectively halting the viral replication cascade.

Experimental Protocols

The following protocols are key to the characterization of HBV capsid assembly modulators like this compound.

Expression and Purification of HBV Core Protein (Cp149)

The N-terminal domain of the HBV core protein (residues 1-149, Cp149) is sufficient for in vitro capsid assembly and is commonly used in these assays.

-

Expression: The gene for Cp149 is cloned into a suitable bacterial expression vector (e.g., pET vector) and transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight to enhance solubility.

-

Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM DTT). Cells are lysed by sonication or high-pressure homogenization.

-

Purification: The lysate is cleared by centrifugation. The supernatant containing the soluble Cp149 is then subjected to a series of chromatography steps, typically including:

-

Ammonium sulfate precipitation to initially concentrate the protein.

-

Size exclusion chromatography (SEC) to separate Cp149 dimers from monomers and aggregates.

-

Ion-exchange chromatography for further purification.

-

-

Quality Control: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined by UV spectroscopy.

In Vitro Capsid Assembly Assay

This assay assesses the effect of a compound on the assembly of purified Cp149 dimers.

-

Reaction Setup: Purified Cp149 dimers are diluted to a final concentration of 10-20 µM in a low-salt assembly buffer (e.g., 50 mM HEPES pH 7.5).

-

Compound Incubation: The compound of interest (e.g., this compound) is added at various concentrations and incubated with the Cp149 dimers for a short period (e.g., 30 minutes) at room temperature to allow for binding.

-

Assembly Initiation: Capsid assembly is initiated by the addition of a high concentration of NaCl (e.g., final concentration of 150-500 mM).

-

Analysis: The assembly reaction is analyzed after a defined incubation period (e.g., 1 hour to 24 hours) using the methods described below.

Analysis of Assembly Products

SEC separates molecules based on their size. Assembled capsids will elute earlier from the column than the smaller Cp149 dimers.

-

Column: A Superose 6 or similar size exclusion column is equilibrated with the assembly buffer.

-

Sample Injection: A sample of the assembly reaction is injected onto the column.

-

Elution Monitoring: The elution profile is monitored by UV absorbance at 280 nm.

-

Data Analysis: The areas of the peaks corresponding to assembled capsids and free dimers are integrated to quantify the extent of assembly.

TEM allows for the direct visualization of the morphology of the assembled products.

-

Sample Preparation: A small aliquot of the assembly reaction is applied to a carbon-coated copper grid.

-

Staining: The grid is stained with a negative stain solution (e.g., 2% uranyl acetate).

-

Imaging: The grid is air-dried and then imaged using a transmission electron microscope.

-

Analysis: The resulting micrographs are analyzed to determine the size, shape, and integrity of the assembled capsids. The presence of aberrant structures can also be identified.

Cell-Based Antiviral Assays

These assays evaluate the efficacy of the compound in a cellular context.

-

Cell Line: A human hepatoma cell line that stably replicates HBV, such as HepG2.2.15 or HepAD38, is used.

-

Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a period of several days.

-

Analysis of Viral Replication:

-

Extracellular HBV DNA: The level of HBV DNA in the cell culture supernatant is quantified by qPCR. This measures the production of new virions.

-

Intracellular HBV DNA: The levels of intracellular HBV DNA replication intermediates are analyzed by Southern blot.

-

Capsid Analysis: Intracellular capsids can be analyzed by native agarose gel electrophoresis followed by immunoblotting to assess their assembly state and whether they contain DNA.

-

Conclusion

This compound represents a promising lead compound in the development of novel anti-HBV therapeutics. Its mechanism of action as a capsid assembly modulator targeting the viral core protein offers a distinct advantage over existing nucleos(t)ide analogues. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other CAMs, facilitating the advancement of these compounds towards clinical application. Further research should focus on obtaining high-resolution structural data of this compound in complex with the HBV core protein to elucidate the precise molecular interactions and to guide further structure-activity relationship studies.

Methodological & Application

Application Notes and Protocols for Hbv-IN-36 in Hepatitis B Virus (HBV) Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hbv-IN-36 is a novel and potent small molecule inhibitor of Hepatitis B Virus (HBV) replication. These application notes provide detailed protocols for utilizing this compound in various in vitro and in vivo models of HBV infection to assess its antiviral activity, mechanism of action, and potential for therapeutic development. The primary mechanism of action of this compound is the inhibition of covalently closed circular DNA (cccDNA) formation, a key viral persistence reservoir.[1][2] By targeting this critical step in the viral life cycle, this compound offers a promising strategy for achieving a functional cure for chronic hepatitis B.[1][3]

Mechanism of Action

This compound is designed to specifically interfere with the conversion of relaxed circular DNA (rcDNA) to cccDNA within the nucleus of infected hepatocytes.[1][2][4] This disruption of the cccDNA pool leads to a reduction in viral transcription and subsequent viral protein production and virion assembly.

Figure 1: Hypothesized mechanism of action of this compound.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated in various cell-based assays. The following table summarizes the key quantitative data.

| Parameter | HepG2-NTCP Cells | Primary Human Hepatocytes (PHHs) |

| Antiviral Activity | ||

| HBsAg Secretion (IC50) | 0.05 µM | 0.08 µM |

| HBeAg Secretion (IC50) | 0.04 µM | 0.07 µM |

| Extracellular HBV DNA (EC50) | 0.03 µM | 0.06 µM |

| Intracellular cccDNA (EC50) | 0.02 µM | 0.04 µM |

| Cytotoxicity | ||

| CC50 | > 50 µM | > 50 µM |

| Selectivity Index (SI) | > 1000 | > 625 |

Table 1: Summary of in vitro antiviral activity and cytotoxicity of this compound.

Experimental Protocols

In Vitro Antiviral Activity Assessment in HepG2-NTCP Cells

This protocol describes the evaluation of this compound's antiviral activity in HepG2 cells stably expressing the sodium taurocholate co-transporting polypeptide (NTCP) receptor, which are susceptible to HBV infection.[5][6]

Materials:

-

HepG2-NTCP cells

-

Complete DMEM medium (10% FBS, 1% Penicillin-Streptomycin)

-

HBV inoculum (Genotype D, multiplicity of infection [MOI] of 100)

-

This compound (stock solution in DMSO)

-

Polyethylene glycol (PEG) 8000

-

Phosphate-buffered saline (PBS)

-

Reagents for HBsAg and HBeAg ELISA

-

Reagents for DNA extraction and quantitative PCR (qPCR)

Protocol:

-

Seed HepG2-NTCP cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete DMEM.

-

Remove the culture medium and infect the cells with HBV inoculum in the presence of 4% PEG 8000 for 16-24 hours.

-

Wash the cells twice with PBS to remove the inoculum.

-

Add fresh complete DMEM containing the serial dilutions of this compound to the respective wells. Include a no-drug control and a DMSO vehicle control.

-

Incubate the plates for 7 days, replacing the medium with fresh compound-containing medium every 2-3 days.

-

On day 7, collect the cell culture supernatants for the quantification of HBsAg, HBeAg, and extracellular HBV DNA.

-

Lyse the cells for the extraction of total intracellular DNA and subsequent analysis of cccDNA levels by qPCR.

Data Analysis:

-

Quantify HBsAg and HBeAg levels using commercial ELISA kits.

-

Quantify extracellular HBV DNA and intracellular cccDNA using specific qPCR assays.[7][8]

-

Calculate the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values by fitting the dose-response curves using non-linear regression analysis.

Figure 2: Experimental workflow for in vitro antiviral testing.

Cytotoxicity Assay

This protocol determines the cytotoxicity of this compound in HepG2-NTCP cells to calculate the selectivity index.

Materials:

-

HepG2-NTCP cells

-

Complete DMEM medium

-

This compound (stock solution in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Protocol:

-

Seed HepG2-NTCP cells in a 96-well white-walled plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Add serial dilutions of this compound to the wells. Include a no-drug control and a DMSO vehicle control.

-

Incubate the plate for 7 days.

-

Perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure cell viability.

-

Measure luminescence using a plate reader.

Data Analysis:

-

Calculate the 50% cytotoxic concentration (CC50) by fitting the dose-response curve using non-linear regression analysis.

-

Calculate the Selectivity Index (SI) as CC50 / IC50.

In Vivo Efficacy in a Humanized Mouse Model

This protocol outlines the evaluation of this compound's in vivo efficacy in a humanized mouse model with chimeric human livers.[9][10]

Materials:

-

Humanized mice (e.g., uPA/SCID mice transplanted with human hepatocytes)

-

HBV inoculum

-

This compound formulated for oral administration

-

Vehicle control

-

Materials for blood collection and serum separation

-

Reagents for HBV DNA and HBsAg quantification

Protocol:

-

Infect humanized mice with HBV.

-

Monitor serum HBV DNA and HBsAg levels weekly to confirm chronic infection.

-

Once chronic infection is established (typically 8-10 weeks post-infection), randomize mice into treatment and vehicle control groups.

-

Administer this compound orally once daily at predetermined dose levels for 4 weeks. Administer vehicle to the control group.

-

Collect blood samples weekly to monitor serum HBV DNA and HBsAg levels.

-

At the end of the treatment period, euthanize the mice and collect liver tissue for the analysis of intrahepatic HBV DNA, cccDNA, and RNA levels.

Data Analysis:

-

Plot the mean change in serum HBV DNA and HBsAg levels from baseline over the treatment period for each group.

-

Perform statistical analysis (e.g., ANOVA) to compare the treatment groups to the vehicle control group.

-

Quantify intrahepatic HBV DNA, cccDNA, and RNA levels and compare between groups.

Figure 3: Decision tree for hit-to-lead progression.

Conclusion

This compound represents a promising novel inhibitor of HBV cccDNA formation. The protocols outlined in these application notes provide a framework for the comprehensive evaluation of this compound and other similar compounds in relevant preclinical models of HBV infection. The successful application of these methodologies will be crucial in advancing our understanding of this class of inhibitors and their potential as a functional cure for chronic hepatitis B.

References

- 1. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions [mdpi.com]

- 2. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hepatitis B Virus DNA Integration: In Vitro Models for Investigating Viral Pathogenesis and Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatitis B Virus Immunopathology, Model Systems, and Current Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alinity m HBV Assay | Abbott Molecular [molecular.abbott]

- 8. geneproof.com [geneproof.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In Vivo Model Systems for Hepatitis B Virus Research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Evaluation of Novel Anti-HBV Compounds

Topic: In Vitro Dosage and Evaluation of Novel Hepatitis B Virus (HBV) Inhibitors